(3-メチルピリジン-2-イル)メタンアミン

概要

説明

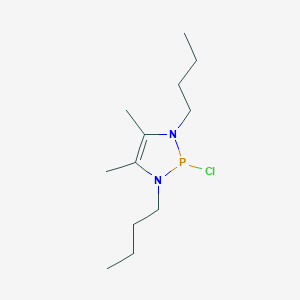

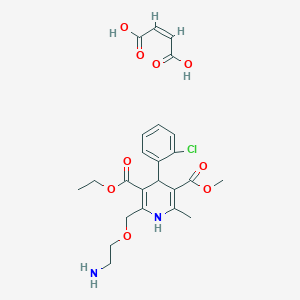

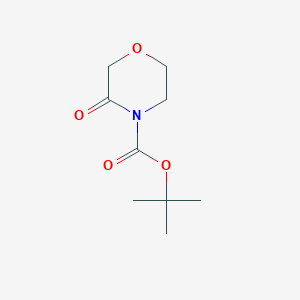

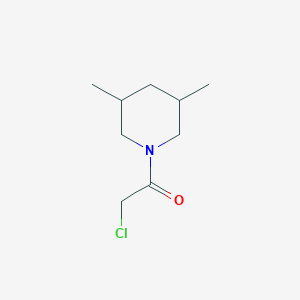

“(3-Methylpyridin-2-yl)methanamine” is a chemical compound with the molecular formula C7H10N2 . It is also known by other names such as “(3-methyl-2-pyridinyl)methanamine” and “2-Aminomethyl-3-methylpyridine” among others .

Synthesis Analysis

The synthesis of pyridin-2-yl-methylamine derivatives involves the reduction of amination of cyanohydrins . The reaction medium can be made basic by the addition of an organic base of the tertiary amine type . The reaction medium is made reducing by the addition of a simple or complex boron hydride, in particular sodium cyanoborohydride .Molecular Structure Analysis

The molecular weight of “(3-Methylpyridin-2-yl)methanamine” is 122.17 g/mol . The InChI code is “InChI=1S/C7H10N2/c1-6-3-2-4-9-7(6)5-8/h2-4H,5,8H2,1H3” and the InChI key is "QNLAYSBIWHHNIT-UHFFFAOYSA-N" . The canonical SMILES structure is "CC1=C(N=CC=C1)CN" .Chemical Reactions Analysis

“(3-Methylpyridin-2-yl)methanamine” has been used in the development of potent and selective TRPV3 antagonists featuring a pyridinyl methanol moiety . Systematic optimization of pharmacological, physicochemical, and ADME properties of original lead 5a resulted in identification of a novel and selective TRPV3 antagonist 74a .Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-Methylpyridin-2-yl)methanamine” include a molecular weight of 122.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass is 122.084398327 g/mol and the monoisotopic mass is 122.084398327 g/mol .科学的研究の応用

医薬品化学と創薬

この化合物のコア構造の一部であるピリミジン部分は、医薬品化学のための特権的な構造を設計する際に広く使用されてきました。研究者は、新規な2-(ピリジン-2-イル)ピリミジン誘導体を合成し、その生物活性を評価してきました。 これらの化合物は、潜在的な抗線維化効果を示しており、新規薬剤の開発のための有望な候補となっています .

抗線維化活性

(3-メチルピリジン-2-イル)メタンアミン: 誘導体は、不死化ラット肝星細胞(HSC-T6)に対して試験されました。研究された化合物のうち、エチル6-(5-(p-トリルカルバモイル)ピリミジン-2-イル)ニコチネート(12m)およびエチル6-(5-((3,4-ジフルオロフェニル)カルバモイル)ピリミジン-2-イル)ニコチネート(12q)は、強力な抗線維化活性を示しました。 これらは、コラーゲンの発現とヒドロキシプロリン含有量を効果的に阻害し、抗線維化薬としての可能性を示唆しています .

コラーゲン プロリル4-ヒドロキシラーゼ阻害

コラーゲン プロリル4-ヒドロキシラーゼは、コラーゲン合成において重要な役割を果たしています。 (3-メチルピリジン-2-イル)メタンアミンから誘導された化合物は、これらの酵素を阻害し、コラーゲンの産生と線維化に影響を与える可能性があります .

抗菌特性

ピリミジン誘導体は、ピリジン部分を

Safety and Hazards

将来の方向性

作用機序

Mode of Action

Based on its structural similarity to other pyridine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking .

Biochemical Pathways

The specific biochemical pathways affected by (3-Methylpyridin-2-yl)methanamine are currently unknown. Pyridine derivatives are known to interact with a variety of biochemical pathways, but without specific studies on this compound, it is difficult to predict the exact pathways it may affect .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (3-Methylpyridin-2-yl)methanamine have not been extensively studied. As a small molecule, it is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would depend on its specific interactions with metabolic enzymes and transporters .

Result of Action

Given the lack of specific studies on this compound, it is difficult to predict its exact effects at the molecular and cellular level .

特性

IUPAC Name |

(3-methylpyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-6-3-2-4-9-7(6)5-8/h2-4H,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLAYSBIWHHNIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

153936-26-6 | |

| Record name | 3-Methyl-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153936-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-methylpyridin-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。